Azaperone N-Oxide

Description

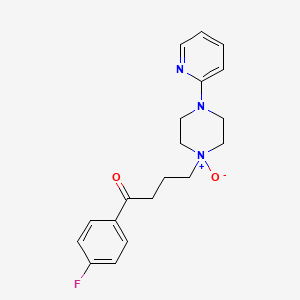

Structure

3D Structure

Propriétés

Numéro CAS |

66065-28-9 |

|---|---|

Formule moléculaire |

C19H22FN3O2 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one |

InChI |

InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 |

Clé InChI |

LXVWCYCQAMQKDH-UHFFFAOYSA-N |

SMILES canonique |

C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Azaperone N-Oxide: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Azaperone N-Oxide, a derivative of the butyrophenone neuroleptic, Azaperone. Due to the limited availability of specific experimental data for this compound, this document combines known structural information with established principles of organic chemistry and pharmacology, alongside comparative data from structurally related compounds. This dossier covers the chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, a potential analytical methodology, and the inferred pharmacological profile of this compound. All quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity

This compound is the N-oxidized derivative of Azaperone, a pyridinylpiperazine and butyrophenone agent. The N-oxidation is presumed to occur at the nitrogen atom of the piperazine ring that is attached to the butyrophenone moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one | [1] |

| CAS Number | 66065-28-9 | [1] |

| Molecular Formula | C₁₉H₂₂FN₃O₂ | [1] |

| Molecular Weight | 343.40 g/mol | [1] |

| SMILES | [O-][N+]1(CCCC(=O)c2ccc(F)cc2)CCN(CC1)c3ccccn3 | [1] |

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general methods for the N-oxidation of tertiary amines, a plausible synthetic route involves the direct oxidation of Azaperone using a suitable oxidizing agent, such as hydrogen peroxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Azaperone (free base)

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol (ACS grade)

-

Dichloromethane (ACS grade)

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate (for chromatography)

-

Methanol (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Azaperone (1.0 equivalent) in methanol.

-

Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 equivalents) dropwise at room temperature. The reaction is exothermic and may require occasional cooling in an ice bath to maintain the temperature below 40°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The disappearance of the Azaperone spot and the appearance of a more polar spot corresponding to the N-oxide indicates reaction completion.

-

Quenching: Upon completion, cautiously add a saturated aqueous solution of sodium bisulfite to quench the excess hydrogen peroxide. Stir for 30 minutes.

-

Work-up: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Melting Point | Likely higher than Azaperone (90-95°C) due to increased polarity. | General trend for N-oxides. |

| Solubility | More soluble in polar solvents (water, methanol) than Azaperone. | The N-oxide group increases polarity and hydrogen bonding capacity. |

| pKa | Expected to be lower than the corresponding amine in Azaperone. | N-oxidation decreases the basicity of the nitrogen atom. |

| LogP | Expected to be lower than Azaperone, indicating increased hydrophilicity. | The polar N-oxide group reduces lipophilicity. |

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features | Rationale and Comparison to Analogs |

| ¹H NMR | Protons on carbons adjacent to the N-oxide group (piperazine ring) will be deshielded (shifted downfield) compared to Azaperone. Aromatic protons of the pyridine and fluorophenyl rings will show minor shifts. | N-oxidation causes a downfield shift of α-protons. Similar effects are observed in other piperazine N-oxides. |

| ¹³C NMR | Carbons adjacent to the N-oxide group (piperazine ring) will be deshielded. Other carbon signals will be minimally affected. | The electron-withdrawing effect of the N-oxide group deshields adjacent carbon atoms. |

| IR Spectroscopy | A characteristic N-O stretching vibration is expected in the range of 950-970 cm⁻¹. The C=O stretch of the butyrophenone will be present around 1680 cm⁻¹. | Pyridine N-oxide shows a strong N-O stretch around 1250 cm⁻¹, but for aliphatic amine oxides, this band is typically at a lower wavenumber. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 343 should be observable. A characteristic fragment ion corresponding to the loss of an oxygen atom ([M-16]⁺) at m/z 327 is expected. Other fragmentations will be similar to Azaperone, including cleavage of the butyrophenone side chain. | The [M-16]⁺ fragment is a hallmark of N-oxides in mass spectrometry. Fragmentation of the butyrophenone moiety is a well-known pathway. |

Predicted Mass Spectrometry Fragmentation Pathway

Proposed Analytical Methodology

A validated analytical method for the simultaneous determination of Azaperone and its major metabolite, azaperol, in animal tissues using HPLC with UV detection has been reported. This method could be adapted for the analysis of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions (starting point for method development):

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) at a pH of approximately 7.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Extraction: Homogenize the tissue sample and extract with a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).

-

Clean-up: Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

-

Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Validation Parameters to be Assessed:

-

Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Robustness

Inferred Pharmacological Profile and Signaling Pathways

The pharmacology of Azaperone is well-characterized; it acts as a dopamine D₂ receptor antagonist, leading to its neuroleptic and sedative effects. The introduction of the N-oxide group is expected to alter its pharmacokinetic and pharmacodynamic properties.

-

Blood-Brain Barrier Permeability: The increased polarity of this compound will likely reduce its ability to cross the blood-brain barrier compared to Azaperone. This could result in reduced central nervous system effects.

-

Metabolism: this compound may be a metabolite of Azaperone in vivo. Conversely, it could also be reduced back to Azaperone by reductases in the body, acting as a prodrug.

-

Receptor Binding: The affinity of this compound for dopamine receptors is unknown. The bulky and polar N-oxide group may sterically hinder binding to the receptor, potentially reducing its antipsychotic activity.

Further research is required to elucidate the specific pharmacological profile and signaling pathways affected by this compound.

Conclusion

This compound is a derivative of Azaperone with distinct predicted physicochemical properties due to the presence of the polar N-oxide functional group. While specific experimental data for this compound are scarce, this technical guide provides a comprehensive overview based on its known structure and established chemical principles. The proposed synthetic route, predicted spectroscopic characteristics, and analytical methodology serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound. Future studies are warranted to experimentally validate these predictions and to fully characterize the pharmacological and toxicological profile of this compound.

References

Azaperone N-Oxide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azaperone N-oxide. This compound is a potential metabolite and impurity of Azaperone, a butyrophenone neuroleptic agent used in veterinary medicine. A thorough understanding of its synthesis and analytical characterization is crucial for impurity profiling, metabolism studies, and ensuring the quality and safety of the parent drug, Azaperone.

While specific, publicly available experimental data for this compound is limited, this guide outlines a robust, hypothetical synthesis protocol based on established N-oxidation methodologies for analogous pharmaceutical compounds. Furthermore, it details the expected characterization outcomes using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine in the piperazine ring of Azaperone. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA) being common choices due to their efficiency and selectivity. The following protocol describes a representative synthesis using hydrogen peroxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Azaperone (starting material)

-

Hydrogen Peroxide (30% aqueous solution)

-

Methanol

-

Methylene Chloride

-

Water (deionized)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Ethyl Acetate (for chromatography)

-

Methanol (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Azaperone (1.0 equivalent) in methanol.

-

Addition of Oxidizing Agent: To the stirred solution, add 30% hydrogen peroxide (excess, e.g., 2-3 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/methanol mixture). The formation of the more polar N-oxide will be indicated by a lower Rf value compared to the starting material. The reaction is typically stirred at room temperature for 24-48 hours.

-

Workup: Upon completion of the reaction, quench the excess hydrogen peroxide by the careful addition of a reducing agent, such as sodium thiosulfate solution, until a negative test with potassium iodide-starch paper is achieved.

-

Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add methylene chloride and water. Separate the organic layer. Extract the aqueous layer twice more with methylene chloride.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent.

-

Isolation and Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure to yield this compound. The final product should be characterized by the methods outlined in the following section.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key analytical techniques and the expected data.

| Analytical Technique | Parameter | Expected Results and Interpretation |

| Physical Properties | Appearance | Off-white to pale yellow solid. |

| Melting Point | To be determined experimentally. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO. | |

| Spectroscopic Methods | ||

| ¹H NMR | Chemical Shift (δ) | Protons on the carbons adjacent to the N-oxide group in the piperazine ring are expected to show a downfield shift compared to Azaperone due to the deshielding effect of the oxygen atom. |

| ¹³C NMR | Chemical Shift (δ) | Carbons adjacent to the N-oxide group in the piperazine ring are expected to show a downfield shift compared to the parent compound. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | A characteristic N-O stretching vibration is expected in the region of 950-970 cm⁻¹. Other characteristic peaks for the carbonyl group, aromatic rings, and C-N bonds will also be present. |

| Mass Spectrometry (MS) | m/z | The molecular ion peak [M+H]⁺ is expected at m/z 344.17, corresponding to the molecular formula C₁₉H₂₃FN₃O₂⁺. Fragmentation patterns can provide further structural confirmation. |

| Chromatographic Methods | ||

| High-Performance Liquid Chromatography (HPLC) | Purity | Analysis by reverse-phase HPLC with UV detection would be used to determine the purity of the synthesized compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity and Purity | Provides retention time and mass-to-charge ratio for confirmation of identity and assessment of purity. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Disclaimer

Physical and chemical properties of Azaperone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of Azaperone N-Oxide, a potential metabolite and derivative of the widely used veterinary tranquilizer, Azaperone. Due to the limited availability of direct experimental data for this compound, this document compiles known information and provides reasoned estimations based on the properties of the parent compound and general chemical principles of N-oxides. This guide covers physicochemical properties, proposed experimental protocols for synthesis and purification, predicted spectral data, and anticipated biological activities, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Azaperone is a butyrophenone neuroleptic agent utilized in veterinary medicine for its sedative and anti-aggressive properties, primarily in swine.[1] Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2] The metabolism of tertiary amines like Azaperone can involve N-oxidation, leading to the formation of this compound. While Azaperone is well-characterized, its N-oxide derivative is less studied. This guide aims to consolidate the available information on this compound and provide a predictive framework for its properties and behavior.

Physical and Chemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below, with data for Azaperone provided for comparison.

Table 1: Physical and Chemical Properties of this compound and Azaperone

| Property | This compound | Azaperone |

| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one | 1-(4-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one |

| CAS Number | 66065-28-9 | 1649-18-9 |

| Molecular Formula | C₁₉H₂₂FN₃O₂ | C₁₉H₂₂FN₃O |

| Molecular Weight | 343.40 g/mol [3] | 327.40 g/mol |

| Melting Point | Data not available | 92 - 95 °C[4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Predicted to have higher water solubility and lower organic solvent solubility than Azaperone. | Very slightly soluble in water (50 mg/L); readily soluble in organic solvents (dichloromethane, acetone, etc.).[4][5] |

| pKa | Data not available (Predicted to be lower than Azaperone due to the electron-withdrawing N-oxide group). | Data not available |

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve Azaperone in a suitable organic solvent such as dichloromethane (DCM) or methanol in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to destroy any excess oxidizing agent.

-

Extraction: Perform a liquid-liquid extraction. If DCM is used, wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

N-oxides are polar compounds and can be purified using column chromatography.

Proposed Purification Workflow:

References

Azaperone N-Oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental identifiers for Azaperone N-oxide are detailed below. This information is critical for the accurate identification and handling of the compound in a research setting.

| Property | Value | Source |

| CAS Number | 66065-28-9 | [1] |

| Molecular Formula | C₁₉H₂₂FN₃O₂ | [1] |

| Molecular Weight | 343.40 g/mol | [1] |

| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one | [1] |

| Synonyms | 1-Butanone, 1-(4-fluorophenyl)-4-[1-oxido-4-(2-pyridinyl)-1-piperazinyl]-, 1-Butanone, 1-(4-fluorophenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-, N-oxide | [1] |

Context: The Parent Compound, Azaperone

To understand the potential biological context of this compound, it is useful to review the characteristics of its parent compound, azaperone.

| Property | Value | Source |

| CAS Number | 1649-18-9 | [2] |

| Molecular Formula | C₁₉H₂₂FN₃O | [2] |

| Molecular Weight | 327.40 g/mol | [2] |

Azaperone is a dopamine antagonist used for its sedative and anti-aggressive properties in veterinary medicine, particularly in swine.[2] It is metabolized in vivo to azaperol, which also possesses pharmacological activity.[3] The metabolism of azaperone primarily involves the reduction of the butyrophenone keto group to form azaperol.[3]

Synthesis and Experimental Data

Detailed experimental protocols for the synthesis of this compound are not extensively described in the available scientific literature. The synthesis of N-oxides from parent amine compounds is a known chemical transformation, often achieved through oxidation. For instance, the synthesis of risperidone-N-oxides has been reported using hydrogen peroxide as the oxidizing agent.

Logical Relationship: Synthesis of an N-Oxide

The following diagram illustrates the general logical relationship in the synthesis of an N-oxide from a tertiary amine, which would be the conceptual pathway for producing this compound from Azaperone.

Caption: General oxidation of a tertiary amine to an N-oxide.

Signaling Pathways and Biological Activity

There is a significant lack of specific information regarding the signaling pathways and pharmacological activity of this compound in the current body of scientific literature. Research has predominantly focused on the parent drug, azaperone, and its primary metabolite, azaperol. The biological effects of azaperone are attributed to its dopamine receptor antagonism.[2] Further research would be required to elucidate the specific biological targets and effects of this compound.

Conclusion

This compound is a known derivative of the veterinary drug azaperone, with a defined chemical structure and molecular weight. However, there is a notable absence of in-depth technical data, including detailed experimental protocols for its synthesis and comprehensive studies on its pharmacological and biological activities. Future research is necessary to explore the potential significance of this compound, particularly in the context of azaperone's metabolism and overall pharmacological profile. Professionals in drug development and research are encouraged to consider this data gap in their work.

References

In Vitro Metabolic Pathway of Azaperone to N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic agent, undergoes extensive metabolism primarily in the liver. The established major metabolic pathways include reduction of the butanone side chain to azaperol, hydroxylation of the pyridine ring, oxidative N-dearylation, and oxidative N-dealkylation.[1] While direct evidence for the formation of an N-oxide metabolite of azaperone is not extensively documented in publicly available literature, the chemical structure of azaperone, which contains both a piperazine and a pyridine nitrogen, suggests that N-oxidation is a highly probable metabolic route. This technical guide consolidates the current understanding of azaperone metabolism and provides a detailed framework for the in vitro investigation of its potential N-oxidation pathway. The formation of N-oxide metabolites is a significant pathway for many drugs containing tertiary amines and heterocyclic nitrogen atoms, often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[2][3][4] Understanding this potential pathway is crucial for a complete metabolic profile and for assessing the pharmacological and toxicological implications of all metabolites.

Introduction to Azaperone Metabolism

Azaperone is subject to considerable biotransformation. In vitro studies using rat and pig liver fractions have identified several key metabolic reactions. The main pathways are:

-

Reduction: The ketone group on the butyrophenone side chain is reduced to a secondary alcohol, forming the active metabolite azaperol.[2]

-

Hydroxylation: The pyridine ring can undergo hydroxylation.

-

Oxidative N-Dearylation: Cleavage of the bond between the piperazine nitrogen and the pyridine ring.[1]

-

Oxidative N-Dealkylation: Removal of the butyrophenone side chain from the piperazine ring.[1]

Given the presence of nucleophilic nitrogen atoms in the piperazine and pyridine rings, N-oxidation represents a plausible, yet under-investigated, metabolic pathway. N-oxide metabolites can sometimes be pharmacologically active or unstable, reverting to the parent compound.[5] Therefore, a thorough investigation of this pathway is warranted.

The Putative N-Oxidation Pathway of Azaperone

Azaperone possesses two primary sites susceptible to N-oxidation: the tertiary amine nitrogen in the piperazine ring and the nitrogen atom in the pyridine ring. The formation of N-oxides is catalyzed by microsomal enzymes, primarily FMOs and CYPs. FMOs are particularly known for the N-oxidation of tertiary amines, often producing a single N-oxide product, whereas CYPs can also catalyze N-oxidation in addition to N-dealkylation.[2]

Below is a diagram illustrating the potential N-oxidation pathways of azaperone.

Caption: Putative N-oxidation pathways of Azaperone.

Experimental Protocols for In Vitro Investigation

This section outlines a detailed protocol for studying the in vitro metabolism of azaperone, with a focus on identifying potential N-oxide metabolites using liver microsomes.

Materials and Reagents

-

Azaperone

-

Pooled human, pig, or rat liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Reference standards for known metabolites (if available)

-

Control compounds for CYP and FMO activity (e.g., testosterone for CYP3A4, imipramine for N-oxidation)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

Azaperone (dissolved in a minimal amount of organic solvent, e.g., DMSO, to a final concentration range of 1-50 µM). The final solvent concentration should be less than 1%.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Control Experiments

-

No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

-

Heat-inactivated microsomes: Use microsomes that have been boiled for 10 minutes to confirm that the metabolism is enzyme-mediated.

-

Chemical Inhibition: To differentiate between CYP and FMO activity, specific inhibitors can be used. For example, a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) can be included. Methimazole can be used to inhibit FMO, though its specificity can be an issue.

Analytical Method: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for identifying and quantifying drug metabolites.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry Detection:

-

Full Scan MS: To identify potential metabolites, a full scan in positive ion mode will detect ions with a mass-to-charge ratio (m/z) corresponding to the parent drug and its metabolites. N-oxidation results in an increase of 16 Da compared to the parent compound.

-

Product Ion Scan (MS/MS): Fragmentation of the parent ion (azaperone) and the potential N-oxide metabolite ion will help in structural elucidation. N-oxides often show a characteristic neutral loss of 16 Da (oxygen) or 17 Da (OH) upon collision-induced dissociation. Specific fragmentation patterns can help distinguish between piperazine and pyridine N-oxides.

-

The following diagram outlines a typical experimental workflow for identifying N-oxide metabolites.

Caption: Workflow for the identification of N-oxide metabolites.

Quantitative Data Summary

While specific quantitative data for the N-oxidation of azaperone is not available, the following table summarizes the known relative abundance of major metabolites from in vitro studies with pig liver fractions. This provides a baseline for comparison when investigating the formation of N-oxide metabolites.

| Metabolite | Relative Abundance (%) in Pig Liver Supernatant | Metabolic Pathway |

| Azaperol | 11 | Reduction |

| N-deacylated metabolite | 17 | Oxidative N-Dearylation |

| Hydroxylated metabolite | 12 | Hydroxylation |

| Putative N-oxide | To be determined | N-Oxidation |

Data adapted from in vitro studies with pig liver 16,000 x g supernatant.

Conclusion

The N-oxidation of azaperone is a theoretically sound metabolic pathway that warrants experimental investigation. The presence of both piperazine and pyridine nitrogens provides potential sites for this biotransformation, likely mediated by FMO and/or CYP enzymes. A thorough in vitro study using liver microsomes coupled with sensitive LC-MS/MS analysis, as detailed in this guide, will be crucial to definitively identify and quantify any N-oxide metabolites. Elucidating this pathway will contribute to a more comprehensive understanding of azaperone's metabolic fate, which is essential for drug safety and efficacy assessments. Further research, including the synthesis of authentic N-oxide standards, would be beneficial for definitive structural confirmation and for conducting detailed pharmacological and toxicological evaluations.

References

An In-Depth Technical Guide on the Potential Toxicological Effects of Azaperone N-Oxide

Introduction

Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly in pigs.[1][2] As with any pharmaceutical compound, understanding the toxicological profile of its metabolites and potential impurities is crucial for a thorough safety assessment. Azaperone N-Oxide is a potential metabolite and a known impurity of Azaperone.[3] This guide synthesizes the available information to provide a framework for evaluating the potential toxicological effects of this compound.

Metabolism of Azaperone

Azaperone undergoes extensive and rapid metabolism in the body.[1] The primary metabolic pathways have been identified as:

-

Reduction: The butanone group of Azaperone is reduced to form its major metabolite, Azaperol.[4]

-

Hydroxylation: The pyridine group can undergo hydroxylation.[1]

-

Oxidative N-dealkylation and N-dearylation: These processes involve the removal of alkyl and aryl groups from the nitrogen atoms.[1][5]

While N-oxidation is a common metabolic pathway for tertiary amines, it is not reported as a major metabolic route for Azaperone.[1][5] The focus of metabolic studies has been on Azaperol, which is pharmacologically active.[4]

Major metabolic pathways of Azaperone.

General Toxicology of N-Oxide Compounds

In the absence of specific data for this compound, a toxicological assessment must rely on the general properties of N-oxide containing compounds. N-oxides are a diverse class of chemicals with a wide range of biological activities and toxicological profiles.[6][7][8]

Genotoxicity and Mutagenicity:

A primary toxicological concern for many N-oxide compounds is their potential for genotoxicity, specifically mutagenicity.[6][7] Some aromatic N-oxides are considered "structural alerts" for mutagenicity.[9] The mechanism often involves the in vivo reduction of the N-oxide back to the parent amine, which may then exert a genotoxic effect. However, it is crucial to note that not all N-oxides are mutagenic, and the risk is highly dependent on the specific chemical structure.[6][7] For instance, the benzofuroxan system is often associated with mutagenicity, while other N-oxides, such as some furoxans, appear to lack this activity.[6][7]

Experimental Protocols for Genotoxicity Assessment:

A standard battery of tests is employed to evaluate the genotoxic potential of a novel compound, including N-oxides.

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test to detect point mutations in bacteria, such as Salmonella typhimurium.[7] The assay is conducted with and without metabolic activation (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[7]

-

In Vitro Micronucleus Test: This assay, typically performed in mammalian cells, detects chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).

-

In Vivo Genotoxicity Assays: If in vitro tests are positive, in vivo studies such as the rodent bone marrow micronucleus test or the Comet assay are conducted to assess genotoxicity in a whole animal system.

A general workflow for assessing the genotoxicity of a compound.

Quantitative Data Summary

As no specific toxicological studies on this compound were identified, a table of quantitative data cannot be provided. For the parent compound, Azaperone, acute toxicity studies have been conducted in several species, and it is considered moderately toxic.[1] The primary signs of intoxication are related to its pharmacological effects on the central nervous system.[1]

Conclusion and Recommendations for Future Research

The potential toxicological effects of this compound remain largely uncharacterized. Based on the general properties of N-oxide compounds, the primary area of concern would be its potential for genotoxicity. However, without experimental data, this remains a theoretical risk.

For a comprehensive toxicological evaluation of this compound, the following steps are recommended:

-

Synthesis and Purification: A pure standard of this compound would be required for toxicological testing.

-

In Vitro Genotoxicity Screening: An initial assessment using the Ames test and an in vitro micronucleus assay would be crucial.

-

Metabolic Stability and Identification: Studies to confirm whether this compound is a significant metabolite of Azaperone in target species would inform the relevance of its toxicological profile.

-

In Vivo Studies: Depending on the results of in vitro screening and its relevance as a metabolite or impurity, further in vivo acute toxicity and genotoxicity studies may be warranted.

This systematic approach would provide the necessary data to perform a robust risk assessment for this compound.

References

- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | CAS 66065-28-9 | LGC Standards [lgcstandards.com]

- 4. redalyc.org [redalyc.org]

- 5. fao.org [fao.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Azaperone and its N-Oxide Metabolite, with a Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly in swine.[1] Its pharmacological activity is linked to its interaction with dopamine receptors.[2] In vivo, Azaperone is metabolized through various pathways, including the formation of Azaperone N-oxide.[3] Understanding the physicochemical properties of both the parent drug and its metabolites is crucial for drug development, formulation, and toxicological studies. This guide focuses on the solubility of Azaperone and provides a framework for understanding the expected solubility characteristics of this compound.

Solubility of Azaperone

Azaperone is characterized by its low aqueous solubility and high solubility in several organic solvents.[4] This lipophilic nature is consistent with its ability to cross the blood-brain barrier.[2]

Table 1: Quantitative Solubility Data for Azaperone

| Solvent | Solubility | Concentration (mM) | Source |

| Water | Very slightly soluble (50 mg/L) | ~0.15 | [4] |

| Water | Insoluble | < 0.003 | [2] |

| Ethanol | 1 g in 29 mL (~34.5 mg/mL) | ~105.3 | [5] |

| Ethanol | 34 mg/mL | 103.84 | [2] |

| Ethanol | 32 mg/mL | 97.74 | [6] |

| DMSO | 65 mg/mL | 198.53 | [2] |

| DMSO | 60 mg/mL | 183.26 | [6] |

| DMSO | 50 mg/mL (ultrasonication needed) | 152.72 | [7] |

| DMF | 15 mg/mL | ~45.8 | [5] |

Note: Solubility values can vary slightly between sources due to different experimental conditions (e.g., temperature, pH, crystalline form of the compound).[2]

Azaperone is readily soluble in organic solvents such as dichloromethane, N,N-dimethylformamide, tetrahydrofuran, toluene, 2-butanone, acetone, and ethyl acetate.[4]

This compound: Expected Solubility Profile

This compound is a metabolite of Azaperone.[3][8] The introduction of an N-oxide functional group generally increases the polarity and water solubility of a molecule.[9] The N+-O- bond is highly polar and can form strong hydrogen bonds with water molecules.[9] Therefore, it is anticipated that this compound would exhibit greater aqueous solubility compared to its parent compound, Azaperone. Conversely, its solubility in non-polar organic solvents may be reduced.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10]

4.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.[11][12]

4.2 Materials and Equipment

-

Test compound (e.g., this compound)

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)[13]

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS)[13]

-

Volumetric flasks and pipettes

-

Analytical balance

4.3 Procedure

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Compound: Add an excess amount of the test compound to each vial to ensure that a saturated solution is formed.[11] The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[12][13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[13]

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations.

-

Generate a calibration curve using the analytical instrument of choice.

-

Dilute the saturated solution samples as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of the dissolved compound by interpolating from the calibration curve.[11]

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Visualizations

References

- 1. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]

- 4. fao.org [fao.org]

- 5. Azaperone | 1649-18-9 [chemicalbook.com]

- 6. Azaperone | Dopamine Receptor | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. klivon.com [klivon.com]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. enamine.net [enamine.net]

Enzymatic Formation of Azaperone N-Oxide in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic formation of Azaperone N-oxide within liver microsomes. Azaperone, a butyrophenone neuroleptic agent utilized in veterinary medicine, undergoes extensive metabolism in the liver. While hydroxylation and N-dealkylation are documented metabolic pathways, the formation of N-oxide derivatives is a plausible yet less characterized route. This document outlines the potential enzymatic players, primarily Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, in the N-oxidation of azaperone. Detailed experimental protocols for in vitro studies using liver microsomes are provided to facilitate research in this area. Furthermore, this guide presents a structured approach to data interpretation and visualization of the proposed metabolic pathway and experimental workflows.

Introduction

Azaperone is a psychotropic agent used for tranquilization and sedation in pigs.[1] Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The major documented metabolites of azaperone include hydroxylated and N-dealkylated products.[2][3] However, the chemical structure of azaperone, which features a tertiary amine in the piperazine ring, suggests that N-oxidation is a likely metabolic pathway. The formation of N-oxides can significantly alter the pharmacological and toxicological properties of a drug. Therefore, understanding the enzymatic basis of this compound formation is crucial for a comprehensive metabolic profile.

This guide focuses on the in vitro investigation of this compound formation using liver microsomes, which are rich in the primary enzymes responsible for phase I metabolism.[4][5]

Key Enzymes in Azaperone N-Oxidation

The N-oxidation of xenobiotics is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs).[6][7]

-

Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms.[8] They are known to be involved in the N-oxidation of a variety of drugs and are considered a major pathway for the metabolism of tertiary amines.[6]

-

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of heme-containing enzymes plays a central role in the metabolism of a vast array of drugs and other xenobiotics.[7][9] While primarily known for carbon hydroxylation, CYPs can also catalyze N-oxidation reactions.[10]

The relative contribution of FMOs and CYPs to the N-oxidation of azaperone is currently unknown and represents a key area for investigation.

Experimental Protocols

In Vitro Incubation of Azaperone with Liver Microsomes

This protocol describes a typical experiment to assess the formation of this compound in a liver microsomal system.

Materials:

-

Pooled liver microsomes (from the species of interest, e.g., human, pig)

-

Azaperone

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Control incubations (without NADPH, without microsomes, and without substrate)

-

Terminating solvent (e.g., ice-cold acetonitrile or methanol)

Procedure:

-

Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and the liver microsome suspension to 37°C.

-

Initiate the reaction by adding the liver microsomes to the master mix.

-

Immediately add azaperone to the incubation mixture to start the reaction. The final concentration of azaperone should be tested at a range of concentrations to determine enzyme kinetics.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding the aliquot to a tube containing ice-cold terminating solvent.

-

Centrifuge the terminated samples to precipitate the proteins.

-

Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., LC-MS/MS).

Enzyme Phenotyping: Differentiating FMO and CYP Activity

To determine the relative contribution of FMOs and CYPs, the following experimental modifications can be made:

-

Heat Inactivation of FMOs: FMOs are generally more heat-labile than CYPs. Pre-incubating the microsomes at a specific temperature (e.g., 50°C for a short period) can selectively inactivate FMOs, allowing for the assessment of the remaining CYP-mediated N-oxidation.[11]

-

Chemical Inhibition:

-

CYP Inhibitors: Use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to assess the role of different CYP enzymes.

-

FMO Substrates/Inhibitors: While specific FMO inhibitors are less common, competitive substrates like methimazole can be used to infer FMO involvement.[8]

-

Data Presentation

Quantitative data from kinetic studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Kinetic Parameters for this compound Formation in Human Liver Microsomes

| Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Pooled Human Liver Microsomes | 50 | 150 |

| FMO-specific activity (Heat-inactivated CYP) | 45 | 120 |

| CYP-specific activity (Heat-inactivated FMO) | 150 | 30 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Pathways and Workflows

Proposed Metabolic Pathway of Azaperone

The following diagram illustrates the potential metabolic pathways of azaperone, including the formation of this compound.

Caption: Proposed metabolic pathways of Azaperone.

Experimental Workflow for Investigating Azaperone N-Oxidation

The workflow for studying the in vitro metabolism of azaperone is depicted below.

References

- 1. redalyc.org [redalyc.org]

- 2. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the metabolism of azaperone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openanesthesia.org [openanesthesia.org]

- 8. Mechanism of action of a flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 10. Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Detection of Azaperone N-Oxide in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone tranquilizer primarily used in veterinary medicine, particularly in swine, to manage stress and aggression. Following administration, azaperone is metabolized in the body, leading to the formation of various metabolites. One potential metabolite is Azaperone N-Oxide, formed by the oxidation of the tertiary amine in the piperazine ring. The detection and quantification of such metabolites in biological matrices like urine are crucial for pharmacokinetic studies, drug metabolism research, and in the context of veterinary drug residue analysis.

This document provides detailed application notes and a proposed protocol for the analytical determination of this compound in urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar N-oxide metabolites and the known chemistry of azaperone.

Analyte Information

| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C₁₉H₂₂FN₃O₂ | 343.40 | 66065-28-9 |

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of drug metabolites in complex biological matrices. The following protocol outlines a proposed approach for the analysis of this compound in urine.

Experimental Protocol: Urine Sample Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating analytes from complex matrices like urine while removing interfering substances.

-

Materials:

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 3 cc, 60 mg)

-

Urine samples

-

Internal Standard (IS) solution (e.g., Azaperone-d4 N-Oxide, if available; otherwise, a structurally similar N-oxide compound)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide solution (5%)

-

Formic acid (LC-MS grade)

-

Deionized water

-

-

Procedure:

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

-

Pipette 1 mL of the supernatant into a clean polypropylene tube.

-

Add 10 µL of the internal standard solution and vortex briefly.

-

Add 1 mL of 4% phosphoric acid and vortex.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 2 mL of methanol.

-

Equilibrate the cartridge with 2 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M hydrochloric acid.

-

Wash the cartridge with 2 mL of methanol.

-

-

Elution:

-

Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

-

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good separation of polar metabolites.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 4.0 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 95 | 5 |

| 6.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Key Parameters (to be optimized):

-

Capillary Voltage: ~3.0 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Desolvation Gas Flow: ~800 L/hr

-

Collision Gas: Argon

-

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound. These should be confirmed and optimized using a standard of the analyte. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - to be optimized |

| This compound (Quantifier) | 344.2 | 328.2 | ~15 |

| This compound (Qualifier) | 344.2 | 121.1 | ~25 |

Note: The product ion at m/z 328.2 corresponds to the [M+H-O]+ fragment. The product ion at m/z 121.1 is a common fragment for the fluorophenyl butyrophenone side chain.

Data Presentation

The following table summarizes hypothetical quantitative data for a validated method based on typical performance characteristics of similar assays.

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Metabolic Pathway of Azaperone to this compound

Caption: Proposed metabolic conversion of Azaperone to this compound.

Experimental Workflow for this compound Detection in Urine

Caption: Workflow for the analysis of this compound in urine samples.

Discussion and Considerations

-

Method Validation: The proposed method should be fully validated according to international guidelines (e.g., FDA, EMA) before its application in regulated studies. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

-

Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used, but this may result in lower accuracy and precision.

-

N-Oxide Instability: N-oxide metabolites can be susceptible to in vitro reduction back to the parent amine. Care should be taken during sample collection, storage, and preparation to minimize this conversion. This includes keeping samples at low temperatures and avoiding strongly acidic or reducing conditions if possible.

-

Chromatography: The chromatographic conditions should be optimized to ensure baseline separation of this compound from other potential metabolites of azaperone and endogenous urine components to minimize ion suppression.

-

Mass Spectrometry: The MS/MS parameters, particularly collision energy, should be optimized for this compound to achieve the highest sensitivity and specificity.

These application notes and protocols provide a comprehensive starting point for the development of a robust and reliable analytical method for the determination of this compound in urine. Further optimization and validation will be necessary to meet the specific requirements of the intended application.

HPLC-UV method development for Azaperone N-Oxide quantification

An HPLC-UV method for the quantification of Azaperone N-Oxide, a potential metabolite of the sedative Azaperone, has been developed to provide researchers, scientists, and drug development professionals with a robust analytical tool. This application note details the methodology, experimental protocols, and validation parameters for this novel method.

Introduction

Azaperone is a butyrophenone neuroleptic drug primarily used in veterinary medicine as a tranquilizer, particularly for swine. Its metabolism in various species leads to several byproducts, with Azaperol being the most well-documented. The N-oxidation of piperazine-containing compounds is a known metabolic pathway, suggesting the formation of this compound. Accurate quantification of such metabolites is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety.

This application note outlines a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method is based on established analytical principles for Azaperone and its primary metabolite, Azaperol, and provides a solid foundation for further validation and application in various biological matrices.

Materials and Methods

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

Chemicals and Reagents:

-

This compound reference standard

-

Azaperone reference standard

-

Azaperol reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions:

A starting point for the chromatographic conditions is provided below. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm[1][2] |

| Injection Volume | 20 µL |

Experimental Protocols

Standard Solution Preparation:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial conditions (80:20 Mobile Phase A:B).

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (from a biological matrix, e.g., plasma):

-

Protein Precipitation: To 500 µL of plasma sample, add 1 mL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

System Suitability:

Before each analytical run, the system suitability should be verified by injecting a standard solution. The parameters to be checked are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity:

The linearity of the method should be evaluated by analyzing the calibration standards at a minimum of five concentration levels. The peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Accuracy:

The accuracy of the method should be determined by recovery studies. This involves spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery should be calculated.

Precision:

Precision should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing replicate samples at three different concentrations on the same day and on different days. The relative standard deviation (RSD) of the results is then calculated.

Data Presentation

Table 1: System Suitability Results

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | RSD of Peak Area (%) |

| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 0.1 | [To be determined] |

| 0.5 | [To be determined] |

| 1.0 | [To be determined] |

| 5.0 | [To be determined] |

| 10.0 | [To be determined] |

| 20.0 | [To be determined] |

| Correlation Coefficient (r²) | [To be determined] |

| Linear Regression Equation | [To be determined] |

Table 3: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 0.1 - 20 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | [To be determined] |

| LOQ (µg/mL) | [To be determined] |

| Accuracy (% Recovery) | 98 - 102% |

| Repeatability (% RSD) | < 2% |

| Intermediate Precision (% RSD) | < 2% |

Visualizations

Caption: Experimental workflow for HPLC-UV method development and validation.

Caption: Logical relationships in a system suitability test for HPLC analysis.

Conclusion

The HPLC-UV method described provides a reliable and robust framework for the quantification of this compound. The detailed protocol for method development and validation ensures that the results obtained are accurate and precise. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and regulatory sciences, enabling them to implement this method for their specific research needs. Further refinement and adaptation of this method to different biological matrices can be achieved by following the outlined validation procedures.

References

Application Notes and Protocols: Identification of Azaperone N-Oxide in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of Azaperone N-Oxide, a potential metabolite of the sedative azaperone, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited specific literature on this compound, this protocol is based on established methodologies for the analysis of azaperone, its known metabolites, and general principles for the sensitive and specific quantification of unstable N-oxide metabolites. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes recommendations for data analysis and quality control.

Introduction

Azaperone is a butyrophenone neuroleptic drug used as a tranquilizer in veterinary medicine, particularly in swine. Its metabolism is known to produce several metabolites, including azaperol. The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functionalities, such as azaperone. These N-oxide metabolites can be pharmacologically active and are often unstable, posing analytical challenges. Their instability can lead to in-vitro conversion back to the parent drug, potentially skewing analytical results. Therefore, a robust and reliable analytical method is crucial for their accurate quantification.

This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in plasma. The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte from the parent drug and other endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Azaperone reference standard

-

This compound reference standard (if available; otherwise, this protocol can be used for identification of the putative metabolite)

-

Haloperidol (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Control plasma (e.g., porcine, human)

Standard Solutions and Calibration Standards

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Azaperone, this compound (if available), and Haloperidol in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analytes and a single working solution of the internal standard (IS) in 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and Quality Control (QC) Samples: Spike control plasma with appropriate volumes of the working standard solutions to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations.

Sample Preparation

The selected protein precipitation method is designed to minimize the potential for in-vitro degradation of the N-oxide metabolite.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Haloperidol internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Proposed MRM Transitions for Azaperone, this compound, and Haloperidol

The following MRM transitions are proposed. The precursor ion for this compound is predicted to be [M+H]+, which is 16 Da higher than that of Azaperone. The product ions are hypothetical and should be confirmed by infusion of a standard, if available, or by analysis of in-vitro metabolism samples.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (Approximate) |

| Azaperone | 328.2 | 121.1 | 95.1 | 25 |

| This compound | 344.2 | 328.2 ([M+H-O]+) | 121.1 | 20 |

| Haloperidol (IS) | 376.1 | 165.1 | 123.1 | 30 |

Note: The neutral loss of 16 Da (oxygen) is a characteristic fragmentation for N-oxides and is proposed as the primary transition for identification.

Table 2: Hypothetical Quantitative Performance Data

This table presents expected performance characteristics for the method.

| Parameter | This compound |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% |

| Accuracy (%Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by Internal Standard |

Visualization of the Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

The described LC-MS/MS protocol provides a robust and sensitive method for the identification and quantification of a putative this compound metabolite in plasma. The simple sample preparation procedure is optimized to minimize the degradation of the potentially unstable N-oxide. The use of a specific MRM transition for the neutral loss of oxygen will aid in the confident identification of this metabolite. This method is suitable for use in pharmacokinetic studies and other research applications requiring the analysis of azaperone metabolism. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.

Synthesis of Azaperone N-Oxide: An Application Note and Protocol for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis, purification, and characterization of Azaperone N-oxide. Azaperone, a butyrophenone neuroleptic agent primarily used in veterinary medicine, can undergo metabolism to form its N-oxide derivative.[1] The availability of a pure reference standard of this compound is crucial for various analytical applications, including pharmacokinetic studies, metabolism research, and impurity profiling in drug formulations. The protocol described herein is based on the oxidation of the tertiary amine in the piperazine ring of Azaperone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for such transformations.[2][3][4]

Introduction

Azaperone is a pyridinylpiperazine and butyrophenone agent with sedative and antiemetic properties, predominantly used as a veterinary tranquilizer.[5] The metabolic fate of Azaperone includes the formation of its N-oxide, a common metabolic pathway for tertiary amines.[1][6] To accurately quantify and study this metabolite, a well-characterized reference standard is essential. This application note outlines a comprehensive protocol for the synthesis of this compound, its subsequent purification, and analytical characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of the tertiary amine functionality within the piperazine ring of Azaperone. While various oxidizing agents can be employed for N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and efficient reagent for this purpose.[2][3][4] An alternative method utilizing hydrogen peroxide has also been documented for the N-oxidation of similar piperazine-containing compounds.[7]

Reaction Scheme

Caption: Synthetic workflow for the oxidation of Azaperone to this compound.

Experimental Protocol

Materials and Reagents:

-

Azaperone (starting material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Azaperone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Cool the solution to 0 °C using an ice bath. To this, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol 95:5). The disappearance of the Azaperone spot and the appearance of a new, more polar spot indicates the formation of the N-oxide.

-

Work-up: Upon completion of the reaction, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane to separate the desired product from any remaining starting material and the m-chlorobenzoic acid byproduct.

-

Final Product: Collect the fractions containing the pure this compound, combine them, and evaporate the solvent under reduced pressure to yield the final product as a solid.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₂FN₃O₂ | [8] |

| Molecular Weight | 343.40 g/mol | [8] |

| CAS Number | 66065-28-9 | [8] |

| Appearance | White to off-white solid | General observation for similar N-oxides[4][9] |

| Purity (HPLC) | >95% | Target for reference standards[8] |

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired. The introduction of the oxygen atom on the nitrogen in the piperazine ring is expected to cause a downfield shift of the signals for the adjacent protons and carbons compared to the parent Azaperone molecule.[10]

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound would be at m/z 344.40.

3. High-Performance Liquid Chromatography (HPLC):

-

The purity of the synthesized reference standard should be determined by HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.

Logical Workflow for Synthesis and Characterization